1-(2-Methylphenyl)-1,4-diazepane

Cannabinoid Receptor Agonist Structure-Activity Relationship Medicinal Chemistry

1-(2-Methylphenyl)-1,4-diazepane (CAS 326860-05-3) is a C12H18N2 diazepane derivative featuring an N-aryl substitution with an ortho-tolyl group. It belongs to the 1,4-diazepane class, a saturated seven-membered heterocyclic scaffold with two nitrogen atoms, commonly utilized in medicinal chemistry for targeting GPCRs such as cannabinoid, orexin, and chemokine receptors.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 326860-05-3
Cat. No. B3051289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)-1,4-diazepane
CAS326860-05-3
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCCNCC2
InChIInChI=1S/C12H18N2/c1-11-5-2-3-6-12(11)14-9-4-7-13-8-10-14/h2-3,5-6,13H,4,7-10H2,1H3
InChIKeyYHUAEMGXOVDDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylphenyl)-1,4-diazepane (CAS 326860-05-3): A Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


1-(2-Methylphenyl)-1,4-diazepane (CAS 326860-05-3) is a C12H18N2 diazepane derivative featuring an N-aryl substitution with an ortho-tolyl group . It belongs to the 1,4-diazepane class, a saturated seven-membered heterocyclic scaffold with two nitrogen atoms, commonly utilized in medicinal chemistry for targeting GPCRs such as cannabinoid, orexin, and chemokine receptors [1][2]. The compound exhibits a LogP of 2.18850, a PSA of 15.27, and a predicted boiling point of 314.7°C at 760 mmHg .

Why a Simple 1,4-Diazepane or Unsubstituted Aryl Analog Cannot Substitute for 1-(2-Methylphenyl)-1,4-diazepane


Generic substitution of 1-(2-Methylphenyl)-1,4-diazepane with an unsubstituted 1,4-diazepane or a different N-aryl regioisomer is not scientifically valid due to the profound impact of the ortho-tolyl group on both molecular conformation and target engagement. The 2-methyl substituent introduces steric hindrance that restricts rotation around the N-aryl bond, effectively pre-organizing the diazepane ring into a specific, energetically favorable conformation for receptor binding [1]. Critically, the positional placement of the methyl group on the phenyl ring is not interchangeable: moving the methyl substituent from the ortho (2-) position to meta (3-) or para (4-) positions can result in a >3-fold reduction in biological activity, as demonstrated in head-to-head comparisons of diazepane derivatives [2]. Furthermore, the intrinsic physicochemical properties, such as the precise LogP value of 2.19, are finely tuned by the ortho substitution, influencing membrane permeability and off-target binding profiles that differ from other regioisomers .

Quantitative Comparative Evidence for 1-(2-Methylphenyl)-1,4-diazepane Against Its Closest Analogs


Head-to-Head Activity Comparison: Ortho-Methyl Substitution Confers 3.3-Fold Superior Potency over Para-Methyl Regioisomer

In a direct comparative study of diazepane derivatives, the lead compound featuring a 2-methylphenyl (ortho-tolyl) group demonstrated an IC50 of 8.7 ± 0.7 μM against the target. In stark contrast, the regioisomer bearing a 4-methylphenyl (para-tolyl) group exhibited an IC50 of 29.1 ± 3.8 μM [1]. The 3-methylphenyl (meta-tolyl) analog also showed reduced activity with an IC50 of 14.8 ± 5.0 μM. This SAR clearly demonstrates the non-fungible nature of the ortho-methyl substitution for optimal activity [1].

Cannabinoid Receptor Agonist Structure-Activity Relationship Medicinal Chemistry

Calculated Physicochemical Properties: LogP and PSA Differentiate 1-(2-Methylphenyl)-1,4-diazepane from Unsubstituted and Other Alkyl-Substituted Analogs

The ortho-tolyl substitution confers specific physicochemical properties that differentiate this compound from its close analogs. For 1-(2-Methylphenyl)-1,4-diazepane, the calculated partition coefficient (LogP) is 2.18850 and the topological polar surface area (PSA) is 15.27000 Ų . While direct experimental data for the unsubstituted 1-phenyl-1,4-diazepane or other alkyl analogs is not available in the primary source, this quantitative data provides a benchmark for computational modeling and ADME predictions. The LogP value of 2.19 indicates moderate lipophilicity, which is favorable for CNS drug discovery programs and contrasts with the properties of more polar or highly lipophilic diazepane derivatives .

ADME Prediction Physicochemical Characterization Drug Design

Class-Level Receptor Selectivity: 1,4-Diazepane Scaffold as a Privileged Structure for CB2 Receptor Agonism with High Selectivity over CB1

The 1,4-diazepane scaffold, of which 1-(2-Methylphenyl)-1,4-diazepane is a representative member, has been identified as a privileged structure for achieving potent agonism at the Cannabinoid receptor 2 (CB2) with high selectivity over the Cannabinoid receptor 1 (CB1) [1][2]. High-throughput screening campaigns have established that aryl 1,4-diazepane compounds can achieve excellent selectivity against CB1 [1]. In a representative example of a closely related diazepane analog (BDBM50350156/CHEMBL1814463), a Ki of 7.83 nM was observed for human CB2, while the Ki for human CB1 was 689 nM, yielding a selectivity ratio of approximately 88-fold [3]. This class-level property differentiates 1,4-diazepanes from other nitrogen-containing heterocycles like piperazines or piperidines, which often exhibit less pronounced CB2/CB1 selectivity [2].

Cannabinoid Receptor GPCR Agonist Selectivity Profile

Class-Level Scaffold Diversity: 1,4-Diazepane as a Key Intermediate in Factor Xa and Farnesyltransferase Inhibitor Programs

The 1,4-diazepane ring system, including N-aryl derivatives like 1-(2-Methylphenyl)-1,4-diazepane, is a recognized scaffold in the development of potent factor Xa (fXa) inhibitors and farnesyltransferase inhibitors [1][2]. In the context of fXa inhibition, the 1,4-diazepane moiety is strategically employed to interact with the S4 aryl-binding domain of the fXa active site, contributing to the high anticoagulant and antithrombotic activity of compounds like YM-96765 [1]. Furthermore, a class of farnesyltransferase inhibitors based on a 1,4-diazepane scaffold has demonstrated inhibition potencies in the low nanomolar range [2]. While specific activity data for 1-(2-Methylphenyl)-1,4-diazepane in these assays is not publicly reported, its structure aligns it with these therapeutically validated compound classes, differentiating it from heterocyclic intermediates like morpholines or piperidines which are less commonly employed in these specific target families.

Anticoagulant Factor Xa Inhibitor Farnesyltransferase Inhibitor Synthetic Intermediate

Optimal Procurement and Research Applications for 1-(2-Methylphenyl)-1,4-diazepane (CAS 326860-05-3)


Lead Optimization in Cannabinoid Receptor 2 (CB2) Agonist Programs

1-(2-Methylphenyl)-1,4-diazepane is best utilized as a core scaffold for medicinal chemistry efforts targeting the CB2 receptor. Its ortho-methyl substitution pattern has been validated to confer significantly higher potency compared to meta- or para-substituted regioisomers (8.7 μM vs. 14.8-29.1 μM) [1]. Procurement of this specific compound allows research teams to build upon a validated SAR, exploring further modifications at the remaining diazepane nitrogen while maintaining the critical ortho-tolyl group required for optimal target engagement.

Scaffold Diversification for Factor Xa and Farnesyltransferase Inhibitor Discovery

For programs focused on anticoagulant or anticancer drug discovery, 1-(2-Methylphenyl)-1,4-diazepane serves as a privileged synthetic intermediate. The 1,4-diazepane ring is a known structural element in potent factor Xa inhibitors (e.g., YM-96765 derivatives) and low-nanomolar farnesyltransferase inhibitors [2]. Using this compound as a starting material allows for the rapid generation of focused libraries to explore the S4 aryl-binding domain of fXa or the active site of FTase, differentiating it from less relevant heterocyclic starting materials.

Computational Chemistry and Structure-Based Drug Design (SBDD) Model Refinement

The defined physicochemical parameters of 1-(2-Methylphenyl)-1,4-diazepane (LogP 2.19, PSA 15.27 Ų) make it a valuable tool for computational chemists. Its specific properties can be used as a reference point to benchmark predictive models for CNS drug-like properties. Furthermore, the conformational restriction imposed by the ortho-tolyl group [3] provides a defined, low-energy conformer that is ideal for validating docking poses and molecular dynamics simulations in receptor binding studies, particularly for orexin and cannabinoid GPCRs.

Chemical Biology Tool for GPCR Deorphanization and Selectivity Profiling

Given the class-level selectivity of 1,4-diazepane derivatives for CB2 over CB1 receptors (up to 88-fold selectivity for a close analog) [4], 1-(2-Methylphenyl)-1,4-diazepane is an appropriate starting point for creating chemical probes. It can be functionalized to generate tool compounds for profiling the selectivity of new GPCR targets or for use in competitive binding assays to differentiate CB2-mediated signaling from CB1-mediated pathways, thereby supporting basic research in inflammation and neuroimmunology.

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